Home > Products > Screening Compounds P131061 > Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate - 2767998-54-7

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

Catalog Number: EVT-13586306
CAS Number: 2767998-54-7
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family. This compound features a bicyclic structure comprising both imidazole and triazine moieties, which contributes to its diverse chemical reactivity and biological activity. The presence of the amino group at the 4-position and the carboxylate group at the 7-position enhances its potential for various chemical transformations and biological interactions. Notably, this compound exhibits significant biological activity as an agonist for Toll-like receptor 7 (TLR7), playing a crucial role in immune response modulation.

Synthesis Analysis

Methods

The synthesis of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization of appropriate precursors under controlled conditions.
  • Dehydration Reactions: Often, dehydrating agents such as thionyl chloride are employed to facilitate the formation of the carboxylate group.

Technical Details

The synthesis may require specific conditions such as temperature control and reaction time optimization to ensure high yield and purity. The use of solvents like methanol or dimethylformamide is common during these reactions to dissolve reactants and improve reaction kinetics .

Molecular Structure Analysis

Structure

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has a complex molecular structure characterized by:

  • Molecular Formula: C₇H₈N₄O₂
  • Molecular Weight: 180.17 g/mol
  • InChI Key: InChI=1S/C7H8N4O2/c1-14-6(13)4-5(8)12-3-2-9-7(12)11-10-4/h2-3H,8H2,1H3

The structural arrangement allows for multiple functional groups that contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the amino group or the ester moiety with alkyl halides or acyl chlorides.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

These reactions can lead to various derivatives that may exhibit enhanced or modified biological properties .

Mechanism of Action

The mechanism of action for methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate primarily involves its interaction with TLR7. Upon binding to this receptor, it activates downstream signaling pathways that enhance immune responses. This interaction can lead to increased production of cytokines and other immune mediators that are crucial for mounting an effective immune response against pathogens .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and density are often not readily available for this compound, general observations include:

  • Appearance: Typically exists as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Analyses such as spectroscopy (NMR, IR) can provide insights into its structural characteristics and confirm its identity .

Applications

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has several potential applications in scientific research:

  • Immunotherapy: As a TLR7 agonist, it is being explored for use in vaccine development and cancer immunotherapy due to its ability to stimulate immune responses.
  • Antimicrobial Research: Compounds with similar structures have demonstrated antifungal and antibacterial properties.
  • Drug Development: Its unique structure makes it a valuable scaffold for synthesizing new therapeutic agents targeting various diseases.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .

Introduction to Imidazo[2,1-f][1,2,4]triazine Derivatives in Medicinal Chemistry

Structural and Functional Significance of the Imidazo-Triazine Core in Drug Design

The imidazo[2,1-f][1,2,4]triazine core represents a privileged heterocyclic scaffold characterized by a fused bicyclic system featuring nitrogen atoms at strategic positions. Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate (C₇H₇N₅O₂; CID 163272212) exemplifies this architecture with distinct electron-rich regions and hydrogen-bonding capabilities critical for molecular recognition [1] [2]. The molecular scaffold contains multiple hydrogen bond acceptors (triazine nitrogens, ester carbonyl) and donors (amino group), enabling targeted interactions with biological macromolecules. Its planar configuration facilitates π-stacking with aromatic residues in enzyme binding pockets, while the methyl ester moiety enhances cell permeability and serves as a synthetic handle for derivatization [5] [8].

Table 1: Key Physicochemical Properties of Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

PropertyValue/DescriptorSignificance in Drug Design
Molecular FormulaC₇H₇N₅O₂Balanced heteroatom content for bioactivity
Molecular Weight193.17 g/molOptimal for CNS penetration & oral bioavailability
Hydrogen Bond Donors2 (NH₂ group)Target interaction with enzymatic residues
Hydrogen Bond Acceptors6 (N atoms, carbonyl O)Enhanced binding specificity
Rotatable Bonds2 (ester, amino)Conformational flexibility for target fit
Aromatic RingsBicyclic fused systemπ-Stacking potential
SMILESCOC(=O)C₁=CN=C₂N₁N=CN=C₂NUnique identifier for chemical databases

The scaffold's synthetic versatility enables extensive structural diversification. The 4-amino group readily undergoes acylations or nucleophilic substitutions, while the C7-ester can be hydrolyzed to carboxylic acid or transformed into amides. These modifications allow precise tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement—particularly crucial for kinase ATP-binding sites and TLR binding domains [4] [8]. The compound's physicochemical profile (LogP ~ -0.7, polar surface area >100 Ų) supports adequate solubility for in vitro assays while maintaining membrane permeability essential for intracellular targets [2] [8].

Historical Evolution of Pyrrolo/Imidazo-Triazine Scaffolds in Antiviral and Kinase-Targeted Therapies

Pyrrolo- and imidazotriazine derivatives have evolved from academic curiosities to clinically validated pharmacophores over the past two decades. Early research focused on their nucleoside mimetic properties, exploiting structural similarity to purines for antiviral applications. The pyrrolo[2,1-f][1,2,4]triazine scaffold in remdesivir (FDA-approved for COVID-19) demonstrated broad-spectrum RNA virus inhibition by acting as an RNA-dependent RNA polymerase (RdRp) inhibitor [6] [7]. This success stimulated exploration of isosteric imidazo[2,1-f][1,2,4]triazines, leading to compounds like methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate with improved metabolic stability due to reduced glycosidic bond susceptibility [9].

The kinase inhibition era (post-2000) leveraged these scaffolds for ATP-competitive binding. Imatinib's success prompted systematic exploration of fused heterocycles targeting tyrosine and serine/threonine kinases. Pyrrolo[2,1-f][1,2,4]triazines demonstrated exceptional affinity for cyclin-dependent kinases (CDK4/6) and Janus kinases (JAK), as evidenced by FDA-approved palbociclib and ruxolitinib [6] [7]. Imidazo[2,1-f][1,2,4]triazines offered distinct advantages: enhanced π-stacking from electron-deficient triazine rings and better occupancy of the kinase hinge region through the 4-amino group's hydrogen bonding. Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate derivatives emerged as TLR8-selective agonists (EP4008720A4) by exploiting the ester moiety's vectorial orientation toward solvent-exposed regions, minimizing off-target TLR7 activation [4].

Table 2: Therapeutic Evolution of Triazine-Based Scaffolds

Therapeutic AreaScaffold TypeClinical/Biological Impact
Antiviral TherapyPyrrolo[2,1-f][1,2,4]triazineRdRp inhibition (Remdesivir) - Broad-spectrum RNA virus activity
Kinase InhibitionPyrrolo[2,1-f][1,2,4]triazineCDK4/6 inhibition (Palbociclib) - Breast cancer therapy
Kinase InhibitionPyrrolo[2,1-f][1,2,4]triazineJAK1/2 inhibition (Ruxolitinib) - Myelofibrosis treatment
Immuno-OncologyImidazo[2,1-f][1,2,4]triazineTLR8 agonism - Innate immune activation against tumors
Genetic DisordersImidazo[2,1-f][1,2,4]triazineABC transporter modulation - Cystic fibrosis management

Role of Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate in Contemporary Drug Discovery

This specific derivative serves as a multifunctional building block addressing three key therapeutic challenges:

Precision Kinase Inhibition: The 4-amino group forms critical hydrogen bonds with kinase hinge residues (e.g., Cys/Ser in CDKs), while the C7-carboxylate ester balances lipophilicity for cellular uptake. Derivatives demonstrate sub-micromolar IC₅₀ values against MET kinase—a validated oncology target—by occupying the hydrophobic back pocket via aryl substitutions at the triazine N1 position [4] [6]. Molecular modeling confirms optimal vector alignment of the ester group toward solvent-accessible regions, reducing off-target effects.

Immuno-Oncology Applications: As a TLR8 agonist (EP4008720A4), the scaffold activates myeloid dendritic cells and suppresses Treg activity. The methyl ester pro-drug strategy enhances oral bioavailability, with intracellular esterases liberating the active carboxylic acid to engage the TLR8 binding pocket. Structure-activity relationship (SAR) studies reveal that 4-amino and C7-ester groups are indispensable for MyD88-dependent signaling, inducing IFN-γ and TNF-α at nanomolar concentrations [4] [8].

Genetic Disorder Therapeutics: Patent EP4268824A1 discloses this compound as a key intermediate in synthesizing cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The scaffold corrects defective ABC transporter folding by binding to nucleotide-binding domain 1 (NBD1), with the C7-ester enabling penetration of bronchial epithelium. When combined with correctors like elexacaftor, derivatives restore chloride ion flux in ΔF508-CFTR mutants by >60% at 100 nM concentrations [3].

Table 3: Comparative Analysis of Triazine-Based Bioactive Scaffolds

ParameterPyrrolo[2,1-f][1,2,4]triazineImidazo[2,1-f][1,2,4]triazineMethyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
Core Structure5-6 fused system; pyrrole N5-5 fused system; imidazole NImidazotriazine with C7-ester
Electron DensityModerateHighElectron-deficient triazine ring
H-Bond Capacity2-3 donors/acceptors3-5 donors/acceptors2 H-bond donors, 6 acceptors
Key Therapeutic RoleNucleoside analogs (antiviral)Kinase inhibitionMultitarget: Kinases, TLR8, CFTR
Metabolic StabilityModerate (glycosidic cleavage)HighEnhanced by ester pro-drug design
Representative DrugRemdesivirCapmatinib (MET inhibitor)Investigational TLR8 agonists & CFTR modulators

The compound's synthetic accessibility via iodine-mediated annulation or microwave-assisted cyclization enables rapid library generation. Recent innovations include flow chemistry approaches to produce multi-gram quantities (>85% yield) for high-throughput screening campaigns [8] [9]. Its role as a "molecular keystone" bridging disparate therapeutic domains underscores its strategic value in modern medicinal chemistry.

Properties

CAS Number

2767998-54-7

Product Name

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

IUPAC Name

methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)4-2-9-6-5(8)10-3-11-12(4)6/h2-3H,1H3,(H2,8,10,11)

InChI Key

WZIDQMQUGULJSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1N=CN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.